![molecular formula C14H15N3O B12903858 Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- CAS No. 823792-33-2](/img/structure/B12903858.png)
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrimidinyl group
Vorbereitungsmethoden
The synthesis of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in receptor binding studiesAdditionally, it is used in industrial processes for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-(Dimethylamino)phenyl)ethanone and 4-Dimethylaminopyridine. These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-Dimethylaminopyridine is known for its use as a nucleophilic catalyst in various organic reactions, while 1-(4-(Dimethylamino)phenyl)ethanone is used in different synthetic applications .
Eigenschaften
CAS-Nummer |
823792-33-2 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C14H15N3O/c1-10(18)12-9-15-13(16-14(12)17(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI-Schlüssel |
LYDTUMUYLBAXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


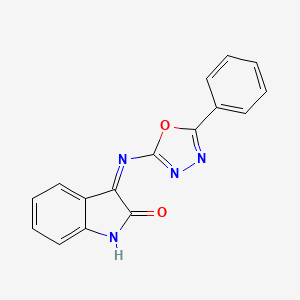
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
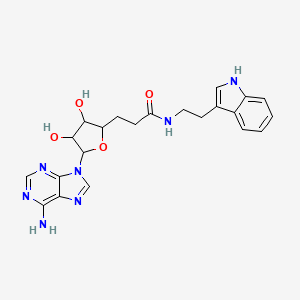
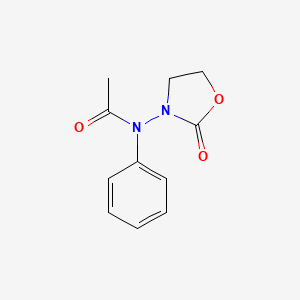
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
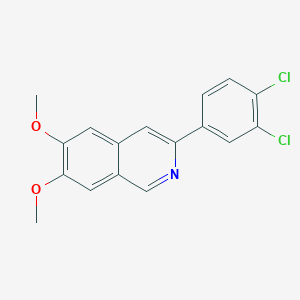

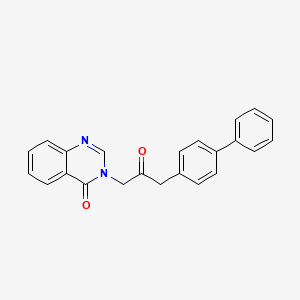
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
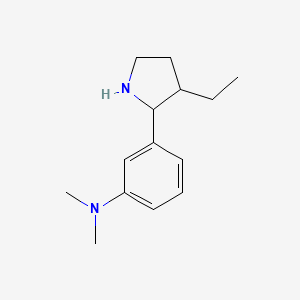
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)


![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
